molecular formula C12H3F21 B1360217 1h,1h,2h-Perfluoro-1-dodecene CAS No. 30389-25-4

1h,1h,2h-Perfluoro-1-dodecene

Cat. No. B1360217
CAS RN: 30389-25-4
M. Wt: 546.12 g/mol
InChI Key: UCHSAVGOZUCXHC-UHFFFAOYSA-N
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Description

1H,1H,2H-Perfluoro-1-dodecene is a chemical compound with the molecular formula C12H3F21 . It has a molecular weight of 546.12 .


Molecular Structure Analysis

The molecular structure of 1H,1H,2H-Perfluoro-1-dodecene consists of a dodecene (12 carbon atoms) where most of the hydrogen atoms have been replaced by fluorine . The exact structure can be viewed using specific software .


Physical And Chemical Properties Analysis

1H,1H,2H-Perfluoro-1-dodecene has a density of 1.6±0.1 g/cm3, a boiling point of 184.9±8.0 °C at 760 mmHg, and a vapor pressure of 1.0±0.3 mmHg at 25°C . It has a molar refractivity of 60.5±0.3 cm3, and a molar volume of 336.6±3.0 cm3 .

Scientific Research Applications

Organic Thin-Film Transistors

Perfluorinated compounds like “1h,1h,2h-Perfluoro-1-dodecene” are used in the preparation of chemical compounds employed in high-performance organic thin-film transistors (OTFTs). These OTFTs have applications in flexible electronics due to their excellent electrical properties and stability .

Marine and Building Paints

These compounds find application in marine and building paints. Their unique properties help in creating coatings that are resistant to water, oil, and other substances, making them ideal for protective and anti-fouling layers .

Plasma Enhanced Chemical Vapor Deposition (PECVD)

In PECVD processes, perfluorinated compounds are used to create fluorocarbon coatings. These coatings have unique surface morphologies and wettability properties that are valuable in various industrial applications, including anti-fouling and self-cleaning surfaces .

High-pressure Phase Equilibria

The solubility data of perfluorinated monomers like “1h,1h,2h-Perfluoro-1-dodecene” in supercritical CO2 is crucial for understanding high-pressure phase equilibria. This knowledge is important for several industrial processes where these compounds act as organic solvents .

Safety and Hazards

When handling 1H,1H,2H-Perfluoro-1-dodecene, it’s important to avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation. Remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Relevant Papers 1H,1H,2H-Perfluoro-1-dodecene has been cited in reputable papers . For more detailed information, you may want to look up these papers.

properties

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododec-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3F21/c1-2-3(13,14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)11(29,30)12(31,32)33/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCHSAVGOZUCXHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10F21CH=CH2, C12H3F21
Record name 1-Dodecene, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluoro-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60184471
Record name (Perfluorodecyl)ethylene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

546.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

30389-25-4
Record name 1H,1H,2H-Perfluoro-1-dodecene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30389-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Henicosafluorododecene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030389254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Perfluorodecyl)ethylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60184471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.598
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 1H,1H,2H-Perfluoro-1-dodecene contribute to the formation of oil-repellent surfaces?

A: 1H,1H,2H-Perfluoro-1-dodecene serves as a monomer in plasma polymerization processes. When subjected to a radio frequency glow discharge, this monomer undergoes fragmentation and reassembly, forming a thin film on the target substrate [, , ]. The resulting plasma polymerized fluorocarbon (PPFC) films are primarily composed of perfluoromethylene (CF2) units [, , ]. These CF2 units are responsible for the low surface energy and high contact angles with liquids, leading to the desired oil-repellent properties [, , ].

Q2: How does the power used in the plasma polymerization process affect the oil-repellency of the resulting films?

A: Research indicates that the power applied during plasma polymerization significantly influences the film's chemical structure and, consequently, its oil-repellency []. Lower power settings favor the formation of films with a higher concentration of CF2 units, contributing to enhanced oil-repellency []. Conversely, increasing the power leads to greater monomer fragmentation, resulting in films with a reduced CF2 content and diminished oil-repellent characteristics [].

Q3: Are there any challenges in directly applying these PPFC films to certain materials?

A: Yes, studies have shown that the adhesion of PPFC films directly to silicone rubber can be poor []. This challenge has been addressed by introducing a plasma polymerized hydrocarbon interlayer between the silicone rubber and the PPFC film, leading to significantly improved adhesion []. This highlights the importance of optimizing deposition techniques and considering substrate compatibility for achieving durable and effective oil-repellent coatings.

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